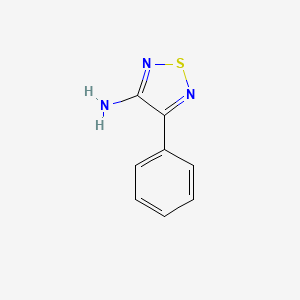

3-Amino-4-phenyl-1,2,5-thiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

4-phenyl-1,2,5-thiadiazol-3-amine |

InChI |

InChI=1S/C8H7N3S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) |

InChI Key |

QGEINUJSHAXTRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSN=C2N |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of 3 Amino 4 Phenyl 1,2,5 Thiadiazole

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural framework of 3-Amino-4-phenyl-1,2,5-thiadiazole. The analysis of vibrational modes provides a molecular fingerprint, confirming the presence of key structural motifs.

In the IR spectrum of related thiadiazole derivatives, characteristic absorption bands are observed. For instance, N-H stretching vibrations of the amino group typically appear in the region of 3286-3416 cm⁻¹. jocpr.comnih.gov The C=N stretching vibration within the thiadiazole ring is often observed around 1604 cm⁻¹. jocpr.com Furthermore, the C-S stretching vibration, a key indicator of the thiadiazole ring, is found at approximately 1257 cm⁻¹. jocpr.com The aromatic C-H stretching of the phenyl group is expected in the 3070 cm⁻¹ region. jocpr.com

Computational studies, often employing Density Functional Theory (DFT), complement experimental findings by calculating theoretical vibrational frequencies. nih.gov These calculations aid in the precise assignment of observed spectral bands to specific molecular vibrations.

Table 1: Key Infrared (IR) Vibrational Frequencies for Functional Groups in Thiadiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3286-3416 jocpr.comnih.gov |

| Thiadiazole Ring (C=N) | Stretching | ~1604 jocpr.com |

| Phenyl (Ar-H) | Stretching | ~3070 jocpr.com |

| Thiadiazole Ring (C-S) | Stretching | ~1257 jocpr.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-Amino-4-phenyl-1,2,5-thiadiazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the amino group (NH₂) typically appear as a broad singlet. The aromatic protons of the phenyl group exhibit multiplets in the aromatic region of the spectrum, generally between δ 7.00 and 8.43 ppm. rsc.org

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbon atoms of the 1,2,5-thiadiazole (B1195012) ring are expected to resonate in the range of 150-170 ppm. nih.gov The carbons of the phenyl ring will show signals in the typical aromatic region, generally between 117 and 147 ppm. dergipark.org.tr

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Thiadiazoles

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Aromatic Protons (Phenyl) | 7.00 - 8.43 rsc.org |

| ¹³C | Thiadiazole Ring Carbons | 150 - 170 nih.gov |

| ¹³C | Phenyl Ring Carbons | 117 - 147 dergipark.org.tr |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of 3-Amino-4-phenyl-1,2,5-thiadiazole, confirming its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ will correspond to the exact mass of the compound. For example, a related compound, 5-phenyl-1,3,4-thiadiazol-2-amine, has a molecular weight of 177.23 g/mol . nih.gov The fragmentation of thiadiazole derivatives often involves the cleavage of the thiadiazole ring and loss of substituents. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional molecular structure of 3-Amino-4-phenyl-1,2,5-thiadiazole in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. For instance, in a related dihydro-1,2,5-thiadiazole derivative, the dihedral angle between the benzene (B151609) and thiadiazolidine rings was determined to be 66.54 (19)°. nih.gov The crystal packing analysis also reveals intermolecular interactions such as hydrogen bonds, which can influence the physical properties of the compound. nih.gov

Table 3: Selected Crystallographic Data for a Related Dihydro-1,2,5-thiadiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 7.2587 (8) nih.gov |

| b (Å) | 9.8187 (8) nih.gov |

| c (Å) | 16.893 (2) nih.gov |

| β (°) | 101.325 (10) nih.gov |

| V (ų) | 1180.6 (2) nih.gov |

| Z | 4 nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the 3-Amino-4-phenyl-1,2,5-thiadiazole molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides typically shows a maximum absorption in the ultraviolet region, around 240–280 nm in ethanol (B145695) and approximately 315 nm in acetonitrile. nih.gov The presence of the phenyl and amino groups is expected to influence the position and intensity of these absorption bands.

Computational and Theoretical Investigations of 3 Amino 4 Phenyl 1,2,5 Thiadiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, geometries, and energies.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been applied to various thiadiazole derivatives to determine their optimized geometries and energies. For instance, studies on related 1,3,4-thiadiazole (B1197879) systems have utilized DFT with functionals like B3LYP and M06-2X to calculate ground-state energies and optimized geometrical parameters such as bond lengths and angles. acs.orgnih.gov These calculations often show good agreement with experimental data from X-ray crystallography. acs.orgnih.gov

In a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the ground-state energy was calculated to be -977.66671 Hartree at the B3LYP functional level. acs.org The planarity of the thiadiazole ring is a common feature, with dihedral angles close to 0°. acs.org The bond lengths within the ring and to substituent groups provide insight into the nature of the chemical bonds (single, double, or partial double bond character). acs.orgnih.gov For example, the C-N bond linking the amino group to the thiadiazole ring often exhibits partial double bond character. acs.orgnih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Thiadiazole Derivative (2-amino-5-trifluoromethyl-1,3,4-thiadiazole). acs.org

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | N-N (in ring) | 1.358 Å |

| Bond Length | C5-N6 (ring to amino) | 1.363 Å |

| Bond Length | N6-H8 (amino) | 1.007 Å |

| Bond Length | N6-H7 (amino) | 1.011 Å |

This table presents data for a related thiadiazole to illustrate typical parameters obtained from DFT calculations. Specific data for 3-Amino-4-phenyl-1,2,5-thiadiazole was not available in the search results.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netsapub.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater ease of molecular polarization. researchgate.net For many thiadiazole derivatives, the HOMO is often located over the thiadiazole ring and electron-donating groups (like an amino group), while the LUMO is distributed over electron-withdrawing parts of the molecule. sapub.orgnih.gov The HOMO-LUMO transition often involves an intramolecular charge transfer (ICT), which is significant for the molecule's biological and photophysical properties. sapub.orgnih.gov DFT calculations are commonly used to determine the energies of these orbitals and the resulting energy gap. For example, in one study, the HOMO and LUMO energies were calculated as -5.774 eV and -2.610 eV, respectively, leading to an energy gap that reflects the molecule's chemical activity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Heterocyclic Compounds. researchgate.net

| Molecule/Phase | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Neutral Form | -5.774 | -2.610 | 3.164 |

| Aqueous Form | -6.212 | -2.714 | 3.498 |

This table shows representative data for a heterocyclic compound to illustrate the concepts of HOMO, LUMO, and energy gap analysis. researchgate.net Specific values for 3-Amino-4-phenyl-1,2,5-thiadiazole were not found.

The 1,2,5-thiadiazole (B1195012) ring is an electron-deficient system, and when combined with electron-donating substituents, it can lead to significant intramolecular charge transfer (ICT) characteristics. nih.gov These ICT properties are fundamental to the application of thiadiazole derivatives in materials science, particularly in the design of fluorophores and photocatalysts. nih.govrsc.org DFT calculations can quantify the thermodynamics of charge-transfer complex formation and analyze the bonding situation. nih.gov

Some complex heterocyclic systems containing the 1,2,5-thiadiazole moiety can exhibit diradical character, which has been investigated through computational methods. nih.gov The design and synthesis of novel charge-transfer complexes using 1,2,5-thiadiazoles as both electron acceptors and donors have been reported, with DFT calculations revealing multi-step reaction processes involving diradical intermediates. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While specific molecular dynamics (MD) simulations for 3-Amino-4-phenyl-1,2,5-thiadiazole were not prominently available in the search results, MD is a powerful technique used for exploring the conformational landscapes and flexibility of related heterocyclic compounds. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. nih.gov For example, in studies of inverse agonists for the estrogen-related receptor α (ERRα), MD simulations of up to 1.0 μs were used to understand the binding modes and structural stability of ligand-protein complexes. nih.gov Such simulations can reveal how the flexibility of certain parts of a molecule or a protein-ligand complex is related to its biological activity. nih.gov The root-mean-square deviation (RMSD) is often monitored during a simulation to assess the structural stability of the system over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2,5-Thiadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are built using calculated molecular descriptors and are valuable for predicting the activity of new compounds. researchgate.netlaccei.orgnih.gov

For 1,2,5-thiadiazole derivatives, QSAR studies have been performed to understand their potential as M1 muscarinic agonists. researchgate.net In one such study, multiple linear regression (MLR) was used to build a model based on descriptors like LogP (lipophilicity), molecular weight (MW), and total energy (E total). researchgate.net The predictive power of the QSAR model is typically validated using cross-validation techniques like the leave-one-out method. researchgate.net Although a specific QSAR model for 3-Amino-4-phenyl-1,2,5-thiadiazole was not found, the methodology is broadly applied to its chemical class to guide the design of new derivatives with desired biological activities. researchgate.netresearchgate.net

Table 3: Descriptors Commonly Used in QSAR Models for Thiadiazole and Related Derivatives. researchgate.net

| Descriptor Category | Example Descriptors | Property Represented |

| Electronic | Total Energy (E total) | Molecular stability |

| Lipophilic | Log P | Partitioning between water and octanol |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability |

| Molecular Weight (MW) | Size of the molecule | |

| Surface Area Grid (SAG) | Molecular surface properties |

Molecular Docking Studies on Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds.

Derivatives of thiadiazole have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. nih.govnih.govmdpi.comnih.gov For instance, docking studies have been performed on 1,3,4-thiadiazole derivatives against targets like dihydrofolate reductase (DHFR) and COX-2. nih.govmdpi.comnih.gov These studies identify key interactions, such as hydrogen bonds and arene-arene interactions, between the ligand and amino acid residues in the active site of the protein. nih.govsemanticscholar.org The strength of the interaction is often quantified by a docking score or binding affinity (e.g., in kcal/mol), with lower values indicating a more favorable interaction. nih.govresearchgate.net In one study, a thiadiazole derivative showed a binding affinity of -9.0 kcal/mol with DHFR, forming hydrogen bonds with Asp 21 and Ser 59 residues. semanticscholar.org

Table 4: Representative Molecular Docking Results for Thiadiazole Derivatives Against Various Protein Targets. nih.govresearchgate.netsemanticscholar.org

| Compound/Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiadiazole Derivative 1 | Dihydrofolate Reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 |

| Thiadiazole Derivative 2 | COX-2 (PDB: 1pxx) | -8.5 | Not Specified |

| Thiadiazole Derivative 3 | E. coli DNA gyrase (PDB: 6ul7) | -9.4 | Not Specified |

| Thiadiazole Derivative 4 | COX-2 (PDB: 1pxx) | -8.4 | Not Specified |

This table compiles representative data from various studies on different thiadiazole derivatives to illustrate the application of molecular docking.

Thermodynamic and Kinetic Reaction Pathway Predictions via Computational Methods

Computational chemistry serves as a powerful tool to elucidate the mechanisms, thermodynamics, and kinetics of chemical reactions involving heterocyclic compounds. For 3-Amino-4-phenyl-1,2,5-thiadiazole, while specific and detailed computational studies on its reaction pathways are not extensively available in the public domain, we can infer the types of analyses that would be conducted based on studies of related thiadiazole derivatives. Such investigations are crucial for understanding the reactivity of the thiadiazole ring, the influence of its substituents, and for predicting potential synthetic routes and reaction outcomes.

Theoretical studies on thiadiazole systems often employ Density Functional Theory (DFT) and other high-level computational methods to model reaction coordinates and determine the energetic profiles of various possible pathways. These calculations can predict the structures of reactants, transition states, intermediates, and products.

General Methodologies

The computational investigation of a reaction pathway for a molecule like 3-Amino-4-phenyl-1,2,5-thiadiazole would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of all species involved in the proposed reaction mechanism are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable molecules and intermediates) or first-order saddle points (for transition states) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Transition State Searching: Algorithms are used to locate the transition state structure connecting reactants and products. This is a critical step in understanding the kinetic barrier of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest.

Energy Profile Construction: By calculating the relative energies of all optimized species (reactants, transition states, intermediates, and products), a potential energy surface or reaction energy profile is constructed. This profile provides key thermodynamic (reaction enthalpy, Gibbs free energy) and kinetic (activation energy) data.

Inferred Applications to 3-Amino-4-phenyl-1,2,5-thiadiazole

Based on computational studies of other thiadiazole isomers and substituted heterocycles, several key aspects of the reactivity of 3-Amino-4-phenyl-1,2,5-thiadiazole could be investigated:

Tautomerism: Computational methods can be used to determine the relative stabilities of different tautomeric forms. For 3-Amino-4-phenyl-1,2,5-thiadiazole, the equilibrium between the amino and the corresponding imino tautomer could be assessed. Studies on related aminothiadiazoles have shown that the amino form is generally the most stable. researchgate.net

Electrophilic and Nucleophilic Reactions: The electron distribution within the molecule, calculated through methods like Natural Bond Orbital (NBO) analysis, can predict the most likely sites for electrophilic or nucleophilic attack. The amino group and the phenyl ring are potential sites for electrophilic substitution, while the thiadiazole ring itself can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions.

Cyclization and Annulation Reactions: Computational studies are instrumental in understanding the mechanisms of reactions that form or modify the heterocyclic ring. For instance, in the synthesis of thiadiazoles, theoretical calculations can help to rationalize the regioselectivity of cyclization steps. nih.gov

Reaction with Radicals: The stability of radical species derived from 3-Amino-4-phenyl-1,2,5-thiadiazole and the pathways of their subsequent reactions could be modeled, which is relevant in understanding its antioxidant properties or its behavior in radical-initiated polymerization processes.

Illustrative Data Tables

While specific experimental or calculated thermodynamic and kinetic data for reactions of 3-Amino-4-phenyl-1,2,5-thiadiazole are not readily found, the following tables illustrate the kind of data that would be generated from computational studies. The values presented are hypothetical and for illustrative purposes only, based on typical ranges observed for reactions of similar heterocyclic systems.

Table 1: Hypothetical Thermodynamic Data for a Reaction of 3-Amino-4-phenyl-1,2,5-thiadiazole

| Reaction Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -25.5 |

| Gibbs Free Energy of Reaction (ΔG) | -20.1 |

| Entropy of Reaction (ΔS) | -18.1 cal/mol·K |

Table 2: Hypothetical Kinetic Data for a Reaction Step of 3-Amino-4-phenyl-1,2,5-thiadiazole

| Kinetic Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | +15.2 |

| Gibbs Free Energy of Activation (ΔG‡) | +22.8 |

| Enthalpy of Activation (ΔH‡) | +14.8 |

These tables would provide quantitative insights into whether a proposed reaction is thermodynamically favorable (negative ΔG) and kinetically feasible (the magnitude of ΔG‡).

Structure Activity Relationship Sar Studies of 3 Amino 4 Phenyl 1,2,5 Thiadiazole Derivatives

Methodological Frameworks for Systematic SAR Elucidation

The systematic elucidation of Structure-Activity Relationships (SAR) for 3-amino-4-phenyl-1,2,5-thiadiazole derivatives and related heterocyclic compounds employs a combination of computational and experimental techniques. These frameworks are essential for understanding how chemical structure translates into biological activity, guiding the rational design of more potent and selective molecules.

A primary methodological approach is Quantitative Structure-Activity Relationship (QSAR) analysis. researchgate.net QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For thiadiazole derivatives, this involves generating a wide array of molecular descriptors that encode constitutional, topological, geometrical, electronic, and lipophilic characteristics of the molecules. doi.org Techniques like Multiple Linear Regression (MLR) are then used to build predictive models that link these descriptors to biological endpoints, such as inhibitory concentrations (IC₅₀) or binding affinities (Ki). researchgate.net The statistical significance and predictive power of these models are rigorously validated using methods like leave-one-out cross-validation. researchgate.net

In addition to QSAR, in silico methods such as molecular docking are frequently utilized. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. This computational tool allows researchers to visualize and analyze key interactions, such as hydrogen bonds and hydrophobic contacts, between the thiadiazole scaffold and the active site of a receptor. nih.govnih.gov These insights are crucial for explaining observed activity differences between regioisomers and for proposing structural modifications to enhance binding. nih.gov

The synthesis of focused compound libraries is the experimental cornerstone of SAR studies. This involves the systematic modification of the lead structure, in this case, 3-amino-4-phenyl-1,2,5-thiadiazole. Chemical synthesis strategies are designed to allow for variations at specific positions, such as the amino and phenyl moieties, to explore the impact of different functional groups on activity. nih.govnih.gov The resulting derivatives are then subjected to biological assays to determine their activity, providing the empirical data needed to validate computational models and build a comprehensive SAR profile.

Impact of Substituent Variation at the Amino and Phenyl Moieties on Derivative Activities

The biological activity of derivatives based on the aminophenyl-thiadiazole scaffold is profoundly influenced by the nature and position of substituents on both the amino and phenyl groups. SAR studies on analogous thiadiazole structures have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

Substitutions at the Amino Moiety: Modifications to the amino group have been shown to be a critical determinant of activity. For instance, in a series of 1,2,4-thiadiazole (B1232254) analogues, converting the primary amine to an acetamido group (N-acetylation) resulted in a significant, eight-fold increase in binding affinity for the human A₃ adenosine receptor. nih.gov This suggests that the introduction of an acyl group can provide additional interaction points within the receptor's binding pocket, potentially through hydrogen bonding or improved conformational rigidity. The efficacy of these compounds is influenced by the type of substituent attached to the amino group. nih.gov

Substitutions at the Phenyl Moiety: The phenyl ring offers a versatile site for modification to probe the steric and electronic requirements of the target receptor. Studies on related thiazole and thiadiazole templates revealed that substitutions on the phenyl ring dramatically affect binding affinity. For example, the introduction of a methoxy (B1213986) group at the para-position (4-position) of the phenyl ring consistently leads to a large enhancement in affinity and selectivity for the human A₃ adenosine receptor. nih.gov Similarly, SAR studies on 1,3,4-thiadiazole (B1197879) derivatives showed that methyl or chloro substituents at the C-3 or C-4 positions of the phenyl ring were favorable for agonist activity at the human secretin receptor. nih.gov In contrast, replacing the phenyl ring with other heterocyclic systems like imidazole, triazole, or thiophene did not result in any increased activity. nih.gov

The table below summarizes SAR findings from studies on analogous 1,2,4-thiadiazole derivatives, illustrating the impact of substitutions on binding affinity at the human A₃ adenosine receptor.

| Base Scaffold | R (Amino Moiety) | R' (Phenyl Moiety) | Binding Affinity (Ki, nM) |

| 3-Phenyl-1,2,4-thiadiazol-5-amine | -H | -H | > 1000 |

| 3-Phenyl-1,2,4-thiadiazol-5-amine | -C(O)CH₃ (Acetamido) | -H | 2.3 |

| 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | -H | 4-OCH₃ | 164 |

| 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | -C(O)CH₃ (Acetamido) | 4-OCH₃ | 0.79 |

Data derived from studies on 1,2,4-thiadiazole analogues as antagonists for the human adenosine A₃ receptor. nih.gov

These findings collectively indicate that a combination of a small acyl group on the amino function and an electron-donating substituent, such as a methoxy group, at the para-position of the phenyl ring is highly beneficial for the activity of this class of compounds.

Conformational and Stereochemical Influences on the Bioactive Conformation and Binding Affinity

Molecular modeling and docking studies on analogous 1,2,4-thiadiazole derivatives have provided insights into the bioactive conformation. nih.gov These studies suggest that the amide bond, often introduced via acylation of the amino group, adopts a trans-geometry in its lowest energy bound state. nih.gov This specific conformation allows for optimal interactions with key amino acid residues in the binding pocket. For example, the carbonyl oxygen of the acetamido group on N-[3-(4-methoxyphenyl)- researchgate.netdoi.orgnih.govthiadiazol-5-yl]-acetamide was predicted to form a crucial hydrogen bond with the side chain of a glutamine residue (Q167) in the human A₃ adenosine receptor. nih.gov

Furthermore, the energetic favorability of binding can differ significantly between regioisomers, highlighting the importance of the precise arrangement of atoms within the thiadiazole ring itself. Docking experiments comparing a highly active 1,2,4-thiadiazole derivative with its less active 1,3,4-thiadiazole regioisomer showed that the complex formed by the 1,2,4-analogue was energetically more favorable by 9 kcal/mol. nih.gov This difference in binding energy, and consequently in biological activity, underscores the stringent stereochemical and conformational requirements for effective receptor interaction. The thiadiazole ring acts as a constrained pharmacophore, holding the key interacting groups in a specific spatial orientation. nih.gov

Pharmacophore Modeling based on 3-Amino-4-phenyl-1,2,5-thiadiazole Scaffold

Pharmacophore modeling is a powerful computational strategy used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model for the 3-amino-4-phenyl-1,2,5-thiadiazole scaffold can be constructed based on the SAR data from analogous active compounds.

The key features of a pharmacophore for this class of compounds, targeting G-protein coupled receptors like the adenosine receptors, typically include:

A Hydrogen Bond Acceptor: As revealed by docking studies, the carbonyl oxygen of an N-acyl group on the amino moiety serves as a critical hydrogen bond acceptor. nih.gov This feature is essential for anchoring the ligand within the binding site.

A Hydrogen Bond Donor: The N-H group of the acylated amine can act as a hydrogen bond donor, providing another key interaction point. The thiadiazole ring itself is considered a "two-electron donor system," contributing to interactions. nih.gov

An Aromatic Ring Feature: The phenyl group serves as a crucial aromatic feature, likely engaging in hydrophobic or π-π stacking interactions with aromatic residues in the receptor. The activity is highly sensitive to the substitution pattern on this ring, indicating its precise placement is important.

A Hydrophobic/Electron-Donating Feature: The beneficial effect of a para-methoxy substituent on the phenyl ring suggests the presence of a specific hydrophobic pocket that can accommodate this group. The methoxy group also adds an electron-donating character that may be important for binding.

These features, held in a specific spatial arrangement by the rigid thiadiazole core, constitute the pharmacophore. The thiadiazole ring itself acts as a central scaffold, ensuring the correct orientation of the phenyl ring and the substituted amino group. Such models are instrumental in virtual screening campaigns to identify novel compounds with the desired activity and in guiding the design of new derivatives with optimized potency and selectivity.

Exploration of Biological Activities and Molecular Mechanisms of 3 Amino 4 Phenyl 1,2,5 Thiadiazole Derivatives

Antimicrobial Activity Investigations

The thiadiazole nucleus is a cornerstone in the development of various antimicrobial agents, with different isomers showing a range of activities. nih.gov The mesoionic nature of thiadiazoles facilitates their passage across cellular membranes, enabling interaction with biological targets. nih.gov

Antibacterial Research and Mechanistic Insights

While specific studies on the antibacterial activity of 3-Amino-4-phenyl-1,2,5-thiadiazole are limited, the broader class of thiadiazole derivatives has been the subject of extensive investigation for antibacterial properties. mdpi.comnih.govekb.eg Research into 1,3,4-thiadiazole (B1197879) derivatives, for instance, has shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

The inhibition of biofilm formation is a critical aspect of antibacterial research, as biofilms contribute to persistent infections. Studies on novel 1,3,4-thiadiazole derivatives have demonstrated their potential as antibiofilm agents. nih.gov For example, certain derivatives have shown significant inhibition of Staphylococcus aureus biofilm formation at various concentrations. nih.gov

Interactive Data Table: Antibacterial and Antibiofilm Activity of Selected Thiadiazole Derivatives.

| Compound ID | Bacterial Strain | Activity Type | Concentration | Inhibition (%) | Reference |

| 4a | P. aeruginosa ATCC 27853 | Antibacterial (MIC) | 125 µg/mL | - | nih.gov |

| 4a | P. aeruginosa ATCC 27853 | Antibiofilm | 250 µg/mL | 94% | nih.gov |

| 4a | P. aeruginosa ATCC 27853 | Antibiofilm | 500 µg/mL | 98% | nih.gov |

| 4a | P. aeruginosa ATCC 27853 | Antibiofilm | 1000 µg/mL | 100% | nih.gov |

| 4h | S. aureus ATCC 29213 | Antibiofilm | 250 µg/mL | 81% | nih.gov |

| 4h | S. aureus ATCC 29213 | Antibiofilm | 500 µg/mL | 89% | nih.gov |

| 4h | S. aureus ATCC 29213 | Antibiofilm | 1000 µg/mL | 98% | nih.gov |

Antifungal Research and Associated Mechanisms

The antifungal potential of thiadiazole derivatives has been well-documented, with many compounds exhibiting promising activity against a range of fungal pathogens. frontiersin.orgnih.govwjpmr.com Much of this research has centered on 1,3,4-thiadiazole derivatives. frontiersin.orgnih.gov The mechanisms underlying the antifungal action of these compounds are an active area of investigation. For some 1,3,4-thiadiazole derivatives, it is suggested that their antifungal properties may be linked to their ability to disrupt the fungal cell wall, owing to the sulfur ring in their structure which can enhance cell penetration. chemmethod.com

Antiviral Research, including Anti-HIV Activity and Structural Determinants

Derivatives of 1,2,5-thiadiazole (B1195012) have emerged as a noteworthy class of compounds in antiviral research, particularly in the context of anti-HIV agents. nih.gov Studies on 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate (TDA) derivatives have identified them as non-nucleoside HIV-1-specific reverse transcriptase (RT) inhibitors. nih.gov

The structural features of these molecules play a crucial role in their antiviral potency. For instance, the substitution of hydrogen atoms at the 2- and 6-positions of the phenyl moiety with chlorine atoms was found to increase the anti-HIV-1 activity by more than 100-fold. nih.gov In contrast, a chlorine atom at the 4-position of the phenyl ring did not result in any inhibition of HIV-1 replication at non-toxic concentrations. nih.gov All 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-methyl-N-alkylcarbamates demonstrated inhibitory activity against HIV-1 replication in the nanomolar range. nih.gov These TDA derivatives were also shown to inhibit RT activity in enzymatic assays. nih.gov However, they did not show specific inhibition against a non-nucleoside RT inhibitor (NNRTI)-resistant mutant. nih.gov The anti-HIV-1 activity of these derivatives was observed to decrease in the presence of 50% human serum, with the extent of reduction dependent on their lipophilicity. nih.gov

Anticancer Research and Molecular Targets

The anticancer properties of thiadiazole derivatives are a significant focus of medicinal chemistry research, with various isomers showing cytotoxic effects against numerous cancer cell lines. nih.govresearchgate.netsemanticscholar.org

In Vitro Studies on Cell Proliferation Inhibition

Derivatives of 1,2,5-thiadiazole have demonstrated notable in vitro anticancer activity. One such derivative, Anthra[2,1-c] nih.govresearchgate.netnih.govthiadiazole-6,11-dione (NSC745885), has shown potent activity against a panel of 60 cancer cell lines. nih.gov The highest sensitivity to NSC745885 was observed in leukemia, melanoma, ovarian, breast, and prostate cancer, as well as glioma cell lines, with GI₅₀ values ranging from 0.16 to 7.71 μM. nih.gov Colon and non-small cell lung cancer cell lines exhibited lower but still significant sensitivity. nih.gov

Another related compound, 4-(isopropylthio)anthra[1,2-c] nih.govresearchgate.netnih.govthiadiazole-6,11-dione (NSC763968), was also found to be highly active, particularly against leukemia and prostate cancer cell lines, with GI₅₀ values between 0.18 and 1.45 μM. researchgate.net Ovarian cancer, breast cancer, melanoma, renal cancer, glioma, and non-small cell lung cancer cell lines showed slightly lower sensitivity. researchgate.net

Interactive Data Table: In Vitro Anticancer Activity of 1,2,5-Thiadiazole Derivatives.

| Compound | Cancer Cell Line Type | GI₅₀ Range (µM) | Reference |

| NSC745885 | Leukemia, Melanoma, Ovarian, Breast, Prostate, Glioma | 0.16 - 7.71 | nih.gov |

| NSC745885 | Colon, Non-small cell lung cancer | 1.28 - 17.40 | nih.gov |

| NSC763968 | Leukemia, Prostate cancer | 0.18 - 1.45 | researchgate.net |

| NSC763968 | Ovarian, Breast, Melanoma, Renal, Glioma, Non-small cell lung cancer | 0.20 - 5.68 | researchgate.net |

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of thiadiazole derivatives are often linked to their ability to induce apoptosis and modulate the cell cycle in cancer cells. nih.govturkjps.orgnih.gov For instance, the 1,2,5-thiadiazole derivative NSC763968 has been shown to induce apoptosis in prostate cancer DU-145 cells. researchgate.net

While specific mechanistic studies on 3-Amino-4-phenyl-1,2,5-thiadiazole are not extensively available, research on other thiadiazole isomers provides insights into potential mechanisms. For example, certain 1,3,4-thiadiazole derivatives have been found to induce apoptosis and cause cell cycle arrest in glioma cell lines. nih.govturkjps.org Some of these compounds have been shown to arrest the cell cycle at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. researchgate.netmdpi.com The induction of apoptosis by these compounds was associated with a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels. researchgate.netmdpi.com Furthermore, some 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivatives have been reported to promote apoptosis and G0/G1 phase cell cycle arrest in MCF-7 cells. nih.gov

Targeting of Specific Enzymes and Protein Kinases (e.g., FAK, CDK9, STAT3)

Derivatives of 1,2,5-thiadiazole have been investigated for their potential to inhibit specific enzymes and protein kinases that are crucial in various cellular processes, including cancer progression. Notably, research has focused on their activity against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors and plays a significant role in cell survival, proliferation, and migration.

One area of research has explored imidazo[2,1-b]thiadiazole compounds as inhibitors of FAK phosphorylation. Studies on pancreatic cancer and peritoneal mesothelioma, where FAK is often overexpressed, have shown that certain derivatives can effectively inhibit FAK protein expression and phosphorylation. For instance, compounds 1a and 1b demonstrated significant antitumor activity in primary cell cultures of peritoneal mesothelioma, with IC50 values ranging from 0.59 to 2.81 μM. This antiproliferative effect was directly linked to the inhibition of phospho-FAK.

Other studies have identified 1,2,4-thiadiazole (B1232254) derivatives as FAK inhibitors. Molecular docking studies have shown that these compounds can fit into the ATP binding pocket of the kinase. For example, compound 34 inhibited FAK with an EC50 value of 10.79 μM and was shown to induce apoptosis in HepG2 cells. A related compound, 35 , showed even greater potency with an IC50 of 5.32 μM for FAK and effectively inhibited the growth of MCF-7 and B16-F10 cancer cell lines.

Future Research Trajectories and Unexplored Potential of 3 Amino 4 Phenyl 1,2,5 Thiadiazole

Development of Novel and Environmentally Sustainable Synthetic Strategies

The advancement of synthetic chemistry towards greener and more efficient methodologies presents a primary research trajectory for 3-Amino-4-phenyl-1,2,5-thiadiazole. Current synthetic routes often rely on classical methods that may involve harsh conditions or generate significant waste. Future strategies will likely focus on atom economy, reduced energy consumption, and the use of environmentally benign reagents and solvents.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. For instance, a microwave-assisted synthesis was successfully employed for a related 3-Amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, suggesting this technique's applicability for accelerating the synthesis of analogous compounds. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs for the synthesis of complex thiadiazole derivatives, including molecular hybrids, is a promising avenue. researchgate.net This approach enhances efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent usage and purification needs.

Catalytic Methods: The exploration of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could enable the facile derivatization of the 3-Amino-4-phenyl-1,2,5-thiadiazole core. nih.gov A novel approach for synthesizing substituted 5-amino- and 3-amino-1,2,4-thiadiazoles utilized palladium-catalyzed Suzuki-Miyaura coupling, a strategy that could be adapted for the 1,2,5-thiadiazole (B1195012) isomer to rapidly generate diverse libraries of analogues. nih.gov

Future research will aim to develop robust, scalable, and sustainable synthetic protocols that make 3-Amino-4-phenyl-1,2,5-thiadiazole and its derivatives more accessible for widespread investigation.

Integration of Advanced Computational Methodologies for Rational Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules based on the 3-Amino-4-phenyl-1,2,5-thiadiazole scaffold. By predicting molecular properties and interactions, these methods can guide synthetic efforts, reducing the cost and time associated with traditional trial-and-error approaches.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize molecular geometries and compute key electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.com These parameters help in understanding the molecule's reactivity, stability, and potential for interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural features of 3-Amino-4-phenyl-1,2,5-thiadiazole derivatives and their biological activity. This allows for the prediction of the potency of novel, unsynthesized compounds.

Molecular Docking: This technique can predict the binding modes and affinities of 3-Amino-4-phenyl-1,2,5-thiadiazole derivatives with specific biological targets, such as enzymes or receptors. Docking studies on other thiadiazole derivatives have been used to rationalize their activity and guide the design of more potent inhibitors. frontiersin.org

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new derivatives. acs.org This early-stage assessment is crucial for prioritizing compounds with favorable drug-like profiles for synthesis and further testing.

| Computational Method | Application in Rational Design of Thiadiazole Derivatives | Research Focus |

| Density Functional Theory (DFT) | Calculation of molecular orbital energies (HOMO/LUMO), electronic structure, and reactivity parameters. mdpi.com | Predicting molecular stability and guiding synthetic derivatization. |

| Molecular Docking | Simulating the interaction between thiadiazole derivatives and the active sites of biological targets (e.g., enzymes). frontiersin.org | Identifying potential biological targets and optimizing binding affinity. |

| QSAR (Quantitative Structure-Activity Relationship) | Developing models that correlate structural features with biological activity to predict the potency of new analogues. acs.org | Guiding the design of derivatives with enhanced biological effects. |

| ADME/Tox Prediction | In silico evaluation of drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity. acs.org | Prioritizing lead compounds with favorable pharmacokinetic and safety profiles. |

Investigation of New Biological Targets and Unconventional Pharmacological Pathways

The thiadiazole nucleus is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netnih.govnih.gov However, the full biological potential of the 3-Amino-4-phenyl-1,2,5-thiadiazole isomer is far from realized. A significant future research trajectory involves screening this compound and its derivatives against new and unconventional biological targets.

Potential areas for investigation include:

Enzyme Inhibition: Many thiadiazole derivatives are known to inhibit various enzymes. Future studies could explore the inhibitory potential of 3-Amino-4-phenyl-1,2,5-thiadiazole against targets such as carbonic anhydrases, kinases, and proteases, which are implicated in numerous diseases. researchgate.net

Antiparasitic Activity: Hybrid molecules incorporating thiadiazole rings have shown promise against protozoan parasites like Trypanosoma cruzi. mdpi.commdpi.com Screening against a panel of neglected tropical diseases could uncover novel therapeutic applications.

Neurological Disorders: Certain thiadiazole derivatives exhibit anticonvulsant and antidepressant effects. frontiersin.orgresearchgate.net Investigating the activity of 3-Amino-4-phenyl-1,2,5-thiadiazole on targets within the central nervous system could lead to new treatments for neurological and psychiatric conditions.

| Potential Biological Target Class | Examples | Relevance for Thiadiazoles |

| Enzymes | Carbonic Anhydrase, Cyclooxygenase (COX), Kinases, Proteases | Various 1,3,4-thiadiazole (B1197879) derivatives are known inhibitors of these enzymes, suggesting potential for anticancer and anti-inflammatory applications. researchgate.net |

| Protozoan Parasites | Trypanosoma cruzi, Leishmania donovani | Thiadiazole-containing hybrids have demonstrated activity against these parasites, indicating potential for developing new antiprotozoal agents. mdpi.commdpi.com |

| Microbial Targets | Bacterial and Fungal Strains | The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a core component of many compounds with broad-spectrum antimicrobial and antifungal activities. nih.govdovepress.com |

| Ion Channels / Receptors | Voltage-gated sodium channels | These are targets for anticonvulsant drugs, and some thiadiazole derivatives have shown efficacy in preclinical models of epilepsy. frontiersin.org |

Exploration of Hybrid Molecules and Multicomponent Systems featuring 3-Amino-4-phenyl-1,2,5-thiadiazole

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug discovery. This approach can lead to compounds with enhanced affinity, improved selectivity, or dual modes of action. The 3-Amino-4-phenyl-1,2,5-thiadiazole scaffold is an ideal candidate for the creation of novel hybrid molecules.

Future research should explore the synthesis and evaluation of hybrids incorporating this scaffold with other biologically active moieties, such as:

Other Heterocycles: Combining the 1,2,5-thiadiazole ring with other heterocycles known for their pharmacological importance, such as pyrazole, imidazole, triazole, or coumarin. nih.govmdpi.commdpi.comzsmu.edu.ua

Natural Products: Fusing the thiadiazole core with fragments derived from natural products to leverage their inherent biological activity and favorable drug-like properties.

Known Drug Scaffolds: Integrating the 3-Amino-4-phenyl-1,2,5-thiadiazole moiety into the structure of existing drugs to create novel conjugates with potentially synergistic or enhanced effects. For example, fluoroquinolone-thiadiazole hybrids have been investigated as anticancer agents. nih.gov

| Hybrid Combination Example (Based on other Thiadiazoles) | Associated Biological Activity | Potential for 3-Amino-4-phenyl-1,2,5-thiadiazole |

| 1,3,4-Thiadiazole-Imidazole | Antiprotozoal (Trypanosoma cruzi) mdpi.com | Development of novel antiparasitic agents. |

| 1,3,4-Thiadiazole-Fluoroquinolone | Anticancer nih.gov | Creation of new anticancer candidates. |

| 1,3,4-Thiadiazole-Coumarin | Antimicrobial nih.gov | Design of new antibacterial and antifungal compounds. |

| Thiadiazole-Pyrazole | Anti-Trypanosoma cruzi mdpi.com | Exploration of synergistic effects for treating parasitic infections. |

| 1,3,4-Thiadiazole-Triazole | Pharmacological potential from combined heterocycles zsmu.edu.ua | Generating diverse molecular architectures with unique biological profiles. |

Potential Applications in Emerging Technologies Beyond Current Scope

The utility of the 3-Amino-4-phenyl-1,2,5-thiadiazole scaffold is not necessarily limited to pharmacology. The unique electronic and physical properties of the thiadiazole ring system open up possibilities for applications in materials science and other emerging technologies.

Unexplored areas with high potential include:

Corrosion Inhibition: Thiadiazole derivatives have been successfully shown to act as effective corrosion inhibitors for mild steel in acidic environments by forming a protective layer on the metal surface. mdpi.com The potential of 3-Amino-4-phenyl-1,2,5-thiadiazole in this capacity remains an open and promising field of industrial research.

Functional Molecular Materials: Due to their specific electronic properties, 1,2,5-thiadiazole 1,1-dioxides have been investigated for their potential use in constructing functional molecular materials. nih.gov The electron-accepting nature of the oxidized thiadiazole ring could be harnessed in the development of organic semiconductors, dyes, or components for molecular electronics.

Polymer Science: Cyclic sulfamides, which share structural motifs with thiadiazole dioxides, have been used in the synthesis of specialized polymers like water-resistant resins. nih.govresearchgate.net This suggests a potential role for 3-Amino-4-phenyl-1,2,5-thiadiazole derivatives as monomers or additives in the development of advanced polymeric materials with tailored properties.

Q & A

Q. What are the optimized synthetic routes for 3-Amino-4-phenyl-1,2,5-thiadiazole, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis of thiadiazole derivatives often involves cyclization reactions using sulfur-containing reagents. For example, 3-chloro-4-phenyl-1,2,5-thiadiazole (a closely related compound) is synthesized via the reaction of α-isonitrosophenylacetonitrile with sulfur dichloride under controlled reflux conditions . Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency (e.g., 65% yield in DMSO for a triazole derivative) .

- Reaction time : Prolonged reflux (18 hours) improves cyclization but must balance decomposition risks .

- Purification : Crystallization with ethanol-water mixtures removes impurities .

Table 1: Comparison of Reaction Conditions for Thiadiazole Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMSO or ethanol | +20-30% |

| Reflux Time | 12-18 hours | +15% |

| Acid Catalyst | Glacial acetic acid | Stabilizes pH |

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize 3-Amino-4-phenyl-1,2,5-thiadiazole?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the amino group (-NH₂) resonates at δ 5.5-6.5 ppm in DMSO-d₆, while aromatic protons (phenyl) appear at δ 7.2-7.8 ppm .

- IR Spectroscopy : The thiadiazole ring shows stretching vibrations at 1450-1550 cm⁻¹ (C=N) and 650-750 cm⁻¹ (C-S). The NH₂ group absorbs at ~3350 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., [M+H]+ for C₈H₆N₃S: 176.03 Da).

Advanced Research Questions

Q. How do solvent polarity and substituents influence the tautomeric equilibrium of 3-hydroxy-1,2,5-thiadiazole derivatives?

Methodological Answer: Density functional theory (DFT) at B3LYP/6-311++G(d,p) reveals that:

- Solvent Effects : Polar solvents (e.g., water) stabilize enol tautomers via hydrogen bonding, while nonpolar solvents favor keto forms .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) stabilize the keto tautomer by delocalizing electron density. For 3-Amino-4-phenyl derivatives, the amino group increases basicity, favoring proton transfer .

Recommendation : Use PCM (Polarizable Continuum Model) in DFT simulations to account for solvent interactions .

Q. What computational strategies are effective for predicting the bioactivity of 3-Amino-4-phenyl-1,2,5-thiadiazole against enzyme targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with HIV-1 reverse transcriptase (non-nucleoside inhibition sites). Thiadiazole derivatives show binding affinity via π-π stacking with phenylalanine residues .

- QSAR Modeling : Correlate Hammett constants (σ) of substituents with IC₅₀ values. For example, electron-donating groups (e.g., -NH₂) enhance inhibitory activity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

Q. How do hydrolysis conditions affect the stability of 3-Amino-4-phenyl-1,2,5-thiadiazole, and what degradation products form?

Methodological Answer: Under acidic hydrolysis (HCl, 80°C):

- The thiadiazole ring opens to yield 4-amino-3-oxo-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxide, confirmed via LC-MS .

- Kinetic Studies : Monitor degradation using HPLC with a C18 column (λ = 254 nm). Pseudo-first-order kinetics are typical .

Mitigation : Store compounds at 5°C in anhydrous conditions to reduce hydrolysis .

Q. What role does tautomerism play in the biological activity of 3-Amino-4-phenyl-1,2,5-thiadiazole derivatives?

Methodological Answer: Tautomeric forms (e.g., keto-enol) alter hydrogen-bonding capacity. For example:

Q. How can synthetic byproducts (e.g., 3-Chloro-4-morpholino-1,2,5-thiadiazole) be minimized during aminolysis reactions?

Methodological Answer:

Q. What are the key challenges in scaling up the synthesis of 3-Amino-4-phenyl-1,2,5-thiadiazole for preclinical studies?

Methodological Answer:

Q. How does the electronic structure of 3-Amino-4-phenyl-1,2,5-thiadiazole influence its UV-Vis absorption properties?

Methodological Answer:

Q. What strategies improve the solubility of 3-Amino-4-phenyl-1,2,5-thiadiazole for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.